molecular formula C15H25N5S B5651885 1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazole

1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazole

Cat. No. B5651885
M. Wt: 307.5 g/mol
InChI Key: AWWDFESZRSOZEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of similar triazole derivatives often involves palladium-catalyzed Suzuki reactions or modifications thereof. For example, a study detailed the synthesis of a related tert-butyl triazole compound using a palladium catalyst, demonstrating high yields under optimized conditions (Qi Zhang et al., 2022)(Zhang et al., 2022). Such methodologies may offer insights into the synthesis of 1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazole, emphasizing the importance of catalyst choice and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by their planarity and the presence of intramolecular hydrogen bonds, contributing to their stability and reactivity. A study on a triazine-triazole compound demonstrated the planarity of the system and the role of intramolecular hydrogen bonds (H. Shibata et al., 2010)(Shibata & Mizuguchi, 2010).

Chemical Reactions and Properties

The reactivity of triazole derivatives can vary widely depending on their substitution pattern. For instance, the synthesis and reactions of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines highlight the chemical versatility of such compounds, including their potential biological activities (S. Fedotov et al., 2022)(Fedotov & Hotsulia A, 2022).

Physical Properties Analysis

The physical properties of triazole compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Detailed crystallographic analysis can provide insights into the molecular arrangements and interactions within the solid state, as demonstrated in studies of related compounds (H. Shibata et al., 2010)(Shibata & Mizuguchi, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, are fundamental for understanding and utilizing triazole derivatives. For example, the reactivity of a pyrazolo-triazine derivative under different conditions has been explored, shedding light on the potential chemical transformations and applications of these molecules (L. Mironovich et al., 2014)(Mironovich & Shcherbinin, 2014).

properties

IUPAC Name

1-tert-butyl-3-(2-methylsulfanylethyl)-5-(1-pyrazol-1-ylpropyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5S/c1-6-12(19-10-7-9-16-19)14-17-13(8-11-21-5)18-20(14)15(2,3)4/h7,9-10,12H,6,8,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWDFESZRSOZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=NN1C(C)(C)C)CCSC)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazole

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